

TAK-960 Monohydrochloride (CAS 1137868-96-2): A Technical Whitepaper

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Compound of Interest

Compound Name: TAK-960 monohydrochloride

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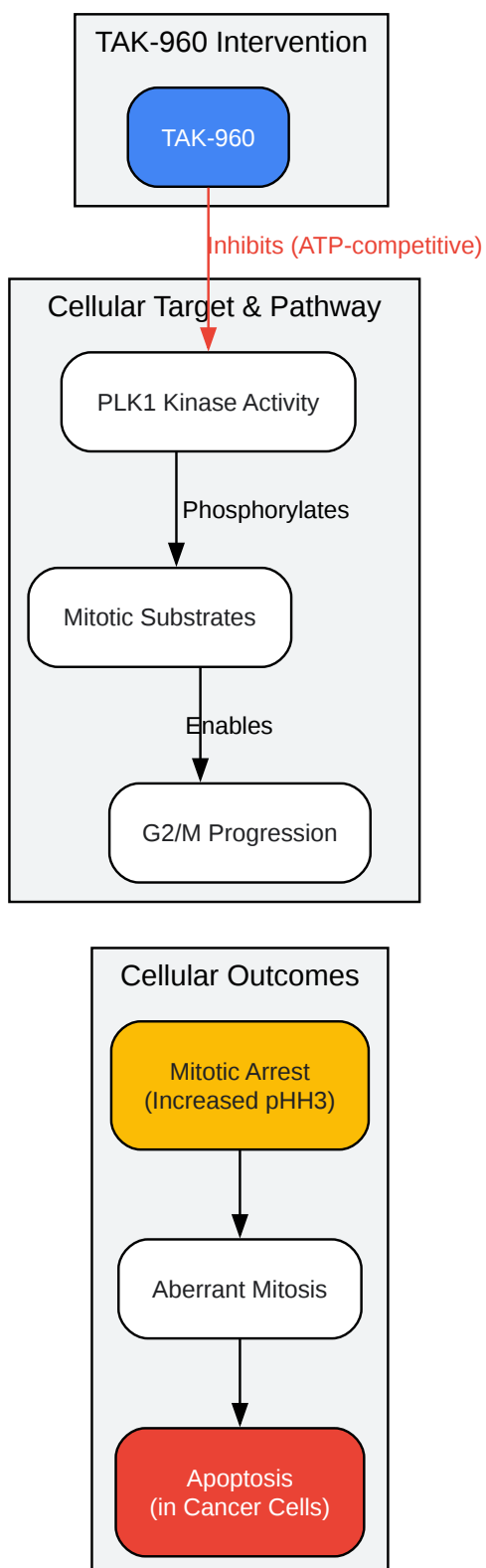
Abstract

TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in mitosis.[1][2][3] Overexpression of PLK1 is observed in a variety of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[1][2] TAK-960, with the chemical name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide, was identified through structure-based drug design.[4][5] This document provides a comprehensive technical overview of **TAK-960 monohydrochloride**, summarizing its mechanism of action, preclinical pharmacology, and available clinical data, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Mechanism of Action

TAK-960 is an ATP-competitive inhibitor of PLK1.[5][6] By binding to the ATP-binding pocket of the PLK1 kinase domain, TAK-960 blocks the phosphorylation of PLK1 substrates, which are essential for various stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[7][8] Inhibition of PLK1 by TAK-960 leads to dysregulation of the cell cycle, causing an accumulation of cells in the G2/M phase, the formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells.[3][6][7] A key pharmacodynamic marker of TAK-960 activity is the increased phosphorylation of histone H3

(pHH3), a downstream marker of mitotic arrest.[1][2][3] Notably, TAK-960 demonstrates a selective effect, inducing G2/M arrest and apoptosis in tumor cells while causing reversible cell-cycle arrest in normal, non-dividing cells.[7][9]



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Fig. 1: Mechanism of Action of TAK-960.

In Vitro Pharmacology

Kinase Inhibitory Activity

The inhibitory activity of TAK-960 against a panel of kinases has been determined, demonstrating its high selectivity for PLK1.

| Kinase | IC50 (nM) | Percent Inhibition at 1,000 nM |
|--------|-----------|--------------------------------|
| PLK1 | 0.8 | 101.6% |
| PLK2 | 16.9 | >80% |
| PLK3 | 50.2 | >80% |

Table 1: Kinase inhibitory profile of TAK-960.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Cell Proliferation Activity

TAK-960 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, irrespective of their TP53 or KRAS mutation status, and has shown efficacy in multidrug-resistant (MDR1-expressing) cell lines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

| Cell Line | Tumor Type | Mean EC50 (nM) |
|------------|------------|----------------|
| HCT-15 | Colorectal | 8.4 |
| RKO | Colorectal | 9.0 |
| HCT116 | Colorectal | 10.1 |
| HT-29 | Colorectal | 11.8 |
| SW480 | Colorectal | 12.0 |
| COLO320DM | Colorectal | 13.9 |
| K-562 | Leukemia | 10.6 |
| HL-60 | Leukemia | 11.5 |
| MOLM-13 | Leukemia | 13.2 |
| MV4-11 | Leukemia | 13.5 |
| A549 | Lung | 20.3 |
| NCI-H460 | Lung | 21.0 |
| PC-3 | Prostate | 24.5 |
| DU 145 | Prostate | 46.9 |
| HeLa | Cervical | 20.9 |
| A2780 | Ovarian | 17.8 |
| BT474 | Breast | 22.4 |
| MDA-MB-468 | Breast | 23.1 |

Table 2: Anti-proliferative activity of TAK-960 in various human cancer cell lines.[\[1\]](#)[\[2\]](#)
[\[3\]](#)

In contrast, TAK-960 shows minimal effect on non-dividing normal cells, with an EC50 greater than 1,000 nM.[\[2\]](#)[\[3\]](#)

In Vivo Pharmacology

Oral administration of TAK-960 has demonstrated significant single-agent antitumor activity in multiple human tumor xenograft models in mice.

| Xenograft Model | Tumor Type | Dosing Regimen | Outcome |
|-----------------|-------------------------------|--|-------------------------------------|
| HT-29 | Colorectal Cancer | 10 mg/kg, p.o., once daily | Significant tumor growth inhibition |
| HCT116 | Colorectal Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| PC-3 | Prostate Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| BT474 | Breast Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| A549 | Lung Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| A2780 | Ovarian Cancer | 10 mg/kg, p.o., once daily for 14 days | Significant tumor growth inhibition |
| K562ADR | Adriamycin-resistant Leukemia | Not specified | Significant efficacy |
| MV4-11 | Disseminated Leukemia | 7.5 mg/kg, p.o., once daily for 9 days | Increased survival |

Table 3: In vivo antitumor efficacy of TAK-960 in xenograft models.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Pharmacokinetic and pharmacodynamic analyses in mice bearing HT-29 xenografts showed a dose-dependent increase in the mitotic marker pHH3 in tumors following oral administration of TAK-960.[\[1\]](#)

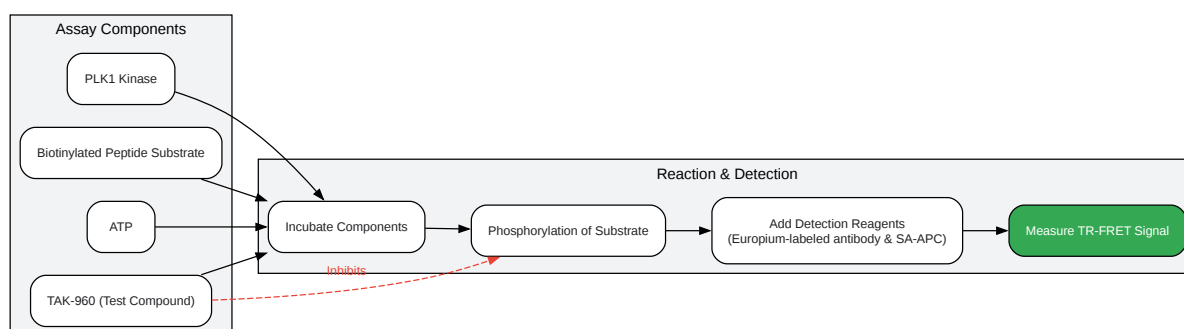
Clinical Development

A Phase I clinical trial (NCT01179399) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of orally administered TAK-960 in patients with advanced nonhematologic malignancies.[7][12] The study employed a 3+3 dose-escalation design with TAK-960 administered once daily for 21 days of a 28-day cycle.[12] However, the trial was terminated early due to a lack of efficacy, and further development of TAK-960 has been halted.[7] Detailed results from this trial are not publicly available.

Experimental Protocols

Kinase Inhibition Assay (TR-FRET)

The inhibitory activity of TAK-960 against PLK1 and other kinases was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10]



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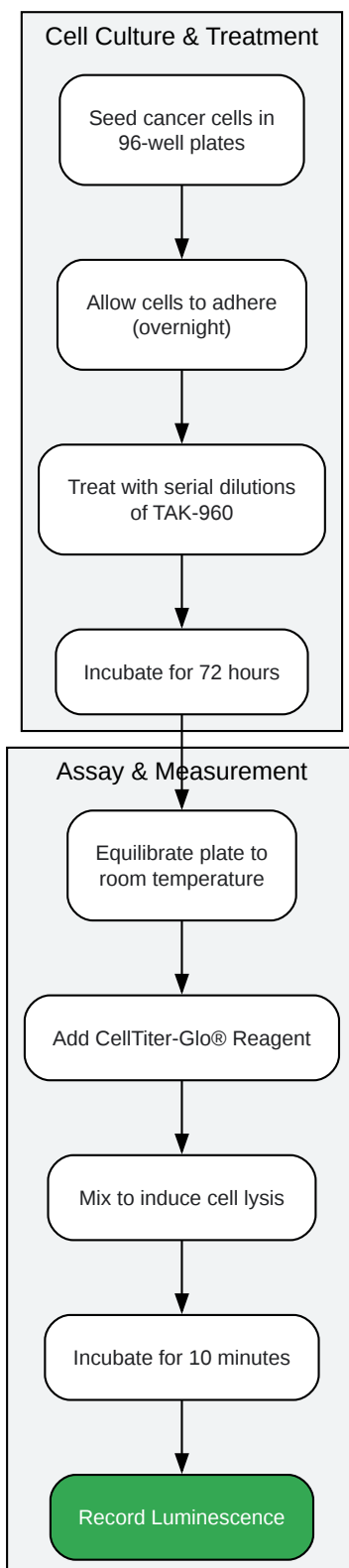
Fig. 2: Workflow for TR-FRET Kinase Inhibition Assay.

- Assay Principle: The assay measures the ATP-dependent phosphorylation of a biotinylated peptide substrate.[10]

- Procedure:
 - PLK1 enzyme, biotinylated substrate, ATP, and varying concentrations of TAK-960 are incubated together.
 - The reaction is stopped, and detection reagents (e.g., a europium-labeled anti-phosphoserine/threonine antibody and streptavidin-allophycocyanin (SA-APC)) are added.
 - If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal.
 - The signal is measured using a suitable plate reader. The IC50 value is calculated from the concentration-response curve.

Cell Proliferation Assay (CellTiter-Glo®)

The effect of TAK-960 on the proliferation of cancer cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[\[1\]](#)[\[10\]](#)[\[13\]](#)



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Fig. 3: Workflow for CellTiter-Glo® Proliferation Assay.

- Assay Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[\[13\]](#)
- Procedure:
 - Cells are seeded in 96-well opaque-walled plates and allowed to adhere.[\[10\]](#)[\[14\]](#)
 - Cells are then treated with various concentrations of TAK-960 and incubated for 72 hours.[\[1\]](#)[\[10\]](#)
 - After incubation, the plate is equilibrated to room temperature.[\[13\]](#)
 - CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.[\[13\]](#)[\[14\]](#)
 - The luminescent signal is measured using a luminometer.[\[14\]](#) The EC50 values are determined from the resulting dose-response curves.[\[10\]](#)

Cell Cycle Analysis (Flow Cytometry)

The effect of TAK-960 on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.[\[1\]](#)[\[6\]](#)[\[8\]](#)

- Procedure:
 - Cells are treated with TAK-960 or a vehicle control for a specified period (e.g., 24 or 48 hours).[\[6\]](#)
 - Cells are harvested, washed, and fixed (e.g., with 70% ethanol).[\[15\]](#)
 - The fixed cells are then treated with RNase to remove RNA, which can also be stained by PI.[\[16\]](#)
 - Cells are stained with a propidium iodide (PI) solution, which intercalates with DNA.[\[16\]](#)
 - The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[\[8\]](#)[\[16\]](#)

- The data is used to generate a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Synthesis and Physicochemical Properties

A detailed, step-by-step synthesis protocol for **TAK-960 monohydrochloride** is not available in the cited public literature. The compound was developed by Takeda Pharmaceutical Company Limited through a process of structure-based drug design and optimization of a novel series of pyrimidodiazepinone PLK1 inhibitors.[4][5]

- Chemical Formula: C₂₇H₃₅ClF₃N₇O₃[18]
- Molecular Weight: 598.07 g/mol [18]
- CAS Number: 1137868-96-2 (monohydrochloride)[18][19]

Conclusion

TAK-960 monohydrochloride is a potent and highly selective inhibitor of PLK1 that demonstrated significant preclinical antitumor activity across a wide range of cancer models, including those with common driver mutations and drug resistance mechanisms. Its mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, is well-characterized. While the compound showed a favorable preclinical profile, its clinical development was halted in Phase I due to a lack of efficacy in patients with advanced solid tumors. The comprehensive preclinical data summarized herein provides valuable insights for researchers in the field of oncology and drug development, particularly for those targeting mitotic kinases.

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